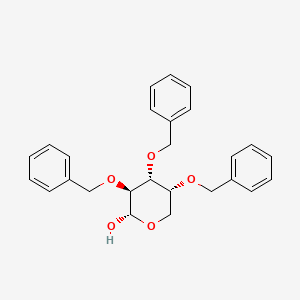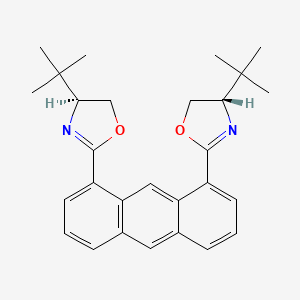
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that features two oxazoline rings attached to an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)naphthalene: Similar structure but with a naphthalene core instead of anthracene.
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is unique due to its anthracene core, which provides distinct electronic properties and a larger π-conjugated system compared to naphthalene and phenanthrene derivatives. This makes it particularly suitable for applications in materials science and asymmetric catalysis.
Eigenschaften
Molekularformel |
C28H32N2O2 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
InChI-Schlüssel |
BJWZFDUKNVXOJN-DNQXCXABSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

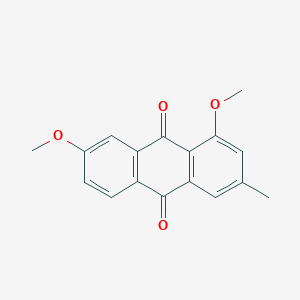
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

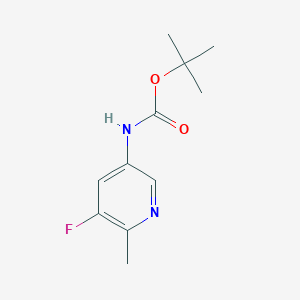
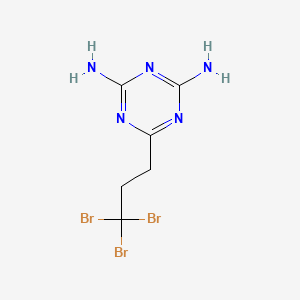
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
